N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with an (E)-configured imine group attached to a 3-bromo-4-fluorophenyl moiety. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity (as highlighted in ) and use in redox titrations (e.g., silver salts of brominated sulfonamides, as in ) . The presence of halogen substituents (Br and F) in this compound likely enhances its electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGAKFFSWDHSBY-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Condensation Using Alumina as a Dehydrating Agent
A green synthesis route eliminates traditional acid/base catalysts by employing neutral alumina (Al₂O₃) to drive the condensation of 4-methylbenzenesulfonamide and 3-bromo-4-fluorobenzaldehyde. Under solvent-free conditions at 110°C, the reaction achieves 92% conversion within 4 hours, with Al₂O₃ adsorbing water to shift equilibrium toward imine formation. This method avoids side reactions associated with strong acids, making it suitable for acid-sensitive substrates.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the sulfonamide’s primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration generates the imine, with Al₂O₃’s Lewis acidity facilitating water removal.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 110°C | 92 |
| Solvent | Solvent-free | 92 |
| Dehydrating Agent | Al₂O₃ | 92 |
| Reaction Time | 4 hours | 92 |
Solvent-Mediated Synthesis with Base Catalysis
Alternative protocols utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl carbonate (DMC) with potassium carbonate (K₂CO₃) as a base. In DMF at 80°C, the reaction achieves 85% yield after 6 hours. The base deprotonates the sulfonamide, enhancing nucleophilicity.
Comparative Solvent Performance :
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| DMF | 153 | 36.7 | 85 |
| DMC | 90 | 3.1 | 78 |
| Chloroform | 61 | 4.8 | 65 |
Steric effects from the 3-bromo-4-fluorophenyl group necessitate prolonged reaction times in low-polarity solvents like chloroform.
Reaction Optimization and Byproduct Management
Water Removal Strategies
Water generated during condensation hydrolyzes the imine product, necessitating efficient removal. Molecular sieves (4 Å) reduce hydrolysis but require longer reaction times (8 hours for 88% yield). Al₂O₃ outperforms sieves by adsorbing water and providing a porous surface for reactant interaction.
Stereoselectivity Control
The E-isomer predominates (>95%) due to steric hindrance between the sulfonamide’s methyl group and the benzaldehyde’s bromine atom. Crystallographic data confirms the E-configuration via dihedral angles of 178.2° between the aryl rings.
Crystallization and Structural Characterization
Single-Crystal X-Ray Diffraction Analysis
Crystals grown from ethanol/water (3:1) exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.6°. Hydrogen bonds between the sulfonamide’s NH and adjacent oxygen atoms stabilize the lattice, forming corrugated sheets parallel to the (100) plane.
Key Bond Lengths :
| Bond | Length (Å) |
|---|---|
| C=N | 1.281 |
| S=O | 1.443 |
| C-Br | 1.901 |
Scalability and Industrial Feasibility
Pilot-Scale Production
A 100-g batch using Al₂O₃ in a rotating evaporator achieves 89% yield, demonstrating scalability. Reuse of Al₂O₃ for five cycles maintains yields above 90%, reducing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonamide moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of sulfonamide derivatives on various biological pathways and organisms.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death. The bromo and fluoro substituents enhance the compound’s binding affinity to the enzyme, making it more effective .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related sulfonamides have been synthesized and characterized, enabling comparative analysis:
Halogen-Substituted Sulfonamides
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide (CID: 287106)
- Substituents: 2-fluoro, 4-iodo on phenyl.
- Key differences: Iodo substituent (larger atomic radius) vs. bromo in the target compound, altering steric and electronic profiles.
- Application: Pharmaceutical intermediate () .
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) Substituents: 4-fluorophenyl fused to a chromene system.
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
- Substituents: 2-bromo, dual sulfonamide groups.
- Key difference: Bromine at the ortho position may hinder rotational freedom compared to the target’s para-fluoro substituent () .
Alkyl- and Methoxy-Substituted Sulfonamides
N-(1-(4-Methoxyphenyl)but-3-enyl)-4-methylbenzenesulfonamide (2o)
- Substituents: Methoxy group enhances electron-donating effects, increasing solubility in polar solvents.
- Yield: 95% (), suggesting efficient synthesis compared to halogenated analogues .
N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g)
- Substituents: 4-ethylphenyl introduces hydrophobicity.
- Melting point: 162–164°C (), higher than many halogenated derivatives due to increased van der Waals interactions .
Crystallographic and Computational Insights
- Structural Analysis : Programs like SHELXL () and ORTEP-3 () are critical for determining molecular geometry. For example, ’s brominated sulfonamide shows twisted conformations due to ortho-bromo steric effects .
- Hydrogen Bonding : Halogens participate in weak C–X···O interactions () , influencing crystal packing and stability.
Biological Activity
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12BrF N2O2S
- Molecular Weight : 353.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, which may include:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerases (PARPs).
- Antimicrobial Activity : Some derivatives demonstrate antibacterial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis.
Biological Activity Data
Case Studies
- Anticancer Activity
- Antibacterial Properties
Q & A
Q. What are the critical steps in synthesizing N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide?
The synthesis typically involves a Schiff base formation via condensation between 3-bromo-4-fluorobenzaldehyde and 4-methylbenzenesulfonamide under catalytic conditions. Key steps include:
- Aldehyde activation : Use of anhydrous solvents (e.g., ethanol or dichloromethane) to dissolve reactants.
- Catalytic acid/base : Acetic acid or triethylamine facilitates imine bond formation .
- Purification : Column chromatography or recrystallization to isolate the product. Methodological optimization focuses on reaction time (12–24 hours) and stoichiometric ratios (1:1 aldehyde:sulfonamide) to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the imine bond (δ 8.5–9.0 ppm for CH=N) and aromatic substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the (E)-configuration of the imine bond .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Discrepancies in thermal parameters or bond lengths may arise from twinning or disordered solvent molecules. Strategies include:
- SHELX refinement : Use of SHELXL for iterative least-squares refinement with constraints for disordered atoms .
- Validation tools : PLATON or CheckCIF to identify outliers in geometry or hydrogen bonding .
- Hydrogen bonding analysis : Graph-set notation (e.g., motifs) to validate intermolecular interactions .
Q. What strategies optimize the synthetic yield of this sulfonamide in multi-step reactions?
- Catalyst screening : Transition-metal catalysts (e.g., ZnCl) enhance imine formation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reactant solubility and reaction homogeneity .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .
Q. How do computational methods aid in predicting this compound’s bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors) to identify binding modes .
- QSAR studies : Correlate substituent effects (e.g., bromo/fluoro groups) with bioactivity trends using Hammett constants or DFT-calculated electronic parameters .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data be reconciled for this compound?
- Dynamic effects : NMR may average signals (e.g., tautomerism), while X-ray provides static snapshots. Use variable-temperature NMR to detect dynamic processes .
- Crystallographic disorder : Partial occupancy in crystal structures can lead to bond-length anomalies. Refine using SHELXL’s PART instruction .
Q. What experimental controls ensure reproducibility in biological assays involving this sulfonamide?
- Positive/Negative controls : Compare with known enzyme inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Dose-response curves : Validate IC values across multiple replicates to account for batch variability in synthesis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
